molecular formula C18H17NO4S B2502272 3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid CAS No. 325850-86-0

3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid

Cat. No.: B2502272
CAS No.: 325850-86-0
M. Wt: 343.4
InChI Key: GTKXGZUMBCLIJE-UHFFFAOYSA-N
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Description

3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid is a structurally complex organic compound characterized by a benzo[de]isoquinoline core fused with a 1,3-dioxo group and a propylthio-propanoic acid side chain. Its molecular formula is C₁₈H₁₇NO₄S, with an average molecular weight of 343.39 g/mol and an exact mass of 343.0878 . The compound’s IUPAC name is 3-[3-(1,3-dioxobenzo[de]isoquinolin-2(3H)-yl)propylsulfanyl]propanoic acid, and it is registered under CAS No. 86703-96-0 .

Structurally, the benzo[de]isoquinoline moiety imparts aromaticity and planar rigidity, while the propylthio-propanoic acid chain introduces sulfur-based hydrophilicity and carboxylic acid functionality.

Properties

IUPAC Name

3-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-15(21)8-11-24-10-3-9-19-17(22)13-6-1-4-12-5-2-7-14(16(12)13)18(19)23/h1-2,4-7H,3,8-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKXGZUMBCLIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of an amine derivative with an aldehyde in the presence of ethanol (EtOH) or acetonitrile (MeCN) as solvents. The mixture is heated for a specific duration to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization from a mixture of benzene and petroleum ether .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Aromatic Core Variations

  • Benzo[de]isoquinoline vs. Isoindoline/Isoquinoline: The target compound’s benzo[de]isoquinoline core provides extended aromaticity compared to isoindoline (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanoic acid) or dihydroisoquinoline derivatives. This extended conjugation may enhance stability and influence binding interactions in biological systems .
  • Chlorinated Phenyl Derivatives: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid lack the fused heterocyclic system but demonstrate significant antimicrobial activity due to electron-withdrawing chlorine atoms, which enhance membrane permeability .

Side Chain Modifications

  • Propylthio vs. In contrast, hydroxyphenyl or chlorophenyl groups in other derivatives enhance hydrogen bonding or halogen interactions with microbial targets .

Key Research Findings

Role of Sulfur in Bioactivity : The propylthio group in the target compound may mimic disulfide bonds in microbial enzymes, offering a mechanism for inhibition. However, this hypothesis requires experimental validation .

Chlorination vs. Sulfur Substitution: Chlorinated phenylpropanoic acids (e.g., compound 1 in ) achieve MIC values of 8–16 µg/mL against S. aureus, whereas sulfur-containing analogs (e.g., the target compound) lack comparable data, highlighting a research gap .

Isocoumarin Synthesis: The structural similarity between the target compound and 2-(1,3-dioxoisoindolin-2-yl)propanoic acid suggests shared utility in synthesizing isocoumarins, which are bioactive natural products .

Biological Activity

3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid (CHEBI:108082) is a synthetic compound with notable biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H17NO4S
  • Average Mass : 343.399 g/mol
  • Monoisotopic Mass : 343.090 g/mol
  • Net Charge : 0
PropertyValue
Molecular FormulaC18H17NO4S
Average Mass343.399 g/mol
Monoisotopic Mass343.090 g/mol
Net Charge0

The compound exhibits significant biological activities primarily attributed to its isoquinoline structure, which is known for its pharmacological properties. Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of derivatives related to this compound. For instance, a study highlighted that N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives showed improved cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Study on Anticancer Effects

A detailed investigation into the anticancer effects of related isoquinoline derivatives revealed that these compounds could significantly inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The study utilized assays to measure cell viability and apoptosis markers, confirming the efficacy of these compounds in inducing cancer cell death .

Study on Antimicrobial Activity

Another study focused on the antimicrobial activity of the compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential therapeutic applications in treating bacterial infections .

Q & A

Basic: What experimental protocols are recommended for synthesizing 3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid with high purity?

Methodological Answer:
Synthesis optimization requires a combination of stepwise functionalization and purification techniques. Key steps include:

  • Thioether linkage formation : React benzo[de]isoquinoline-1,3-dione derivatives with propanethiol intermediates under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .
  • Acidification : Use controlled pH titration to stabilize the propanoic acid moiety while avoiding side reactions.
  • Purification : Employ gradient elution via reverse-phase HPLC or silica-gel chromatography to isolate the target compound, with purity verified by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: What analytical methods are most effective for characterizing this compound’s structural integrity?

Methodological Answer:
A multi-modal approach ensures accurate characterization:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm the thioether linkage and benzo[de]isoquinolinyl substituents .
    • FT-IR : Identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dioxo group, S-H absence confirming thioether formation) .
  • Chromatography : Use UPLC-MS to assess purity and detect trace impurities.
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, if crystallizable .

Advanced: How can computational methods improve the design of reactions involving this compound?

Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms enable:

  • Reactivity prediction : Calculate activation energies for nucleophilic/electrophilic sites on the benzo[de]isoquinolinyl core to prioritize synthetic routes .
  • Solvent effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction kinetics using COSMO-RS models.
  • Transition-state analysis : Identify bottlenecks in thioether bond formation using quantum chemical software (e.g., Gaussian or ORCA) .
    ICReDD’s integrated computational-experimental framework is a validated model for such workflows .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from variability in experimental conditions. Mitigation strategies include:

  • Standardized assays : Use isogenic cell lines or enzyme batches to control for biological variability.
  • Dose-response validation : Perform IC₅₀/EC₅₀ studies across multiple concentrations to confirm activity thresholds.
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 3-indolylpropanoic acid derivatives) to identify structure-activity relationships (SAR) .
  • Control experiments : Test for off-target effects using knockout models or competitive inhibition assays .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Safety measures derived from structurally similar compounds include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .
  • Emergency procedures : Immediate eye irrigation with saline and medical consultation for persistent irritation .

Advanced: What strategies are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:
Advanced interaction studies require:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes/receptors (e.g., COX-2 or kinases) .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics for target validation.
  • Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
  • In vivo models : Test pharmacokinetics in rodent models, with LC-MS/MS monitoring of plasma concentrations .

Basic: How can researchers ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:
Reproducibility hinges on:

  • Detailed documentation : Record exact molar ratios, solvent grades, and reaction temperatures.
  • Batch consistency : Use the same supplier for critical reagents (e.g., benzo[de]isoquinolinyl precursors) .
  • Collaborative validation : Share samples with independent labs for cross-verification of bioactivity or synthetic yields .

Advanced: What industrial separation technologies are applicable to scaling up its purification?

Methodological Answer:
Scalable purification methods include:

  • Membrane filtration : Use nanofiltration membranes to separate by molecular weight .
  • Continuous chromatography : Implement simulated moving bed (SMB) systems for high-throughput separation .
  • Crystallization engineering : Optimize solvent-antisolvent ratios to enhance crystal yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid
Reactant of Route 2
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3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.